![molecular formula C17H16F3N5O2S B2748890 (1-methyl-1H-pyrazol-3-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1203378-44-2](/img/structure/B2748890.png)
(1-methyl-1H-pyrazol-3-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Drug Design
Compounds featuring pyrazole and piperazine motifs have been extensively studied for their interaction with biological receptors. For example, research on cannabinoids has elucidated the molecular interactions of pyrazole-based antagonists with the CB1 cannabinoid receptor, revealing insights into conformational preferences and binding interactions that contribute to antagonist activity (Shim et al., 2002). This type of study is foundational in the development of new pharmacological agents by understanding the structural basis of receptor-ligand interactions.
Antimicrobial and Antitubercular Activity
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold has been identified as a new chemotype with anti-mycobacterial potential. A series of compounds based on this framework showed significant activity against Mycobacterium tuberculosis, highlighting the promise of this chemical class in developing new antitubercular agents (Pancholia et al., 2016).
Anticancer Research
Pyrazole and isoxazole derivatives have been synthesized and tested for their antibacterial and antifungal activities, with some showing promise as potential anticancer agents due to their ability to inhibit the growth of various cancer cell lines (Sanjeeva et al., 2022). This suggests that compounds with similar structural features could be explored further for their anticancer properties.
Synthesis and Characterization of Novel Derivatives
The synthesis and characterization of novel derivatives with pyrazole and piperazine components are crucial for expanding the chemical space in drug discovery. Such efforts include the development of new antibacterial and antifungal agents, demonstrating the versatility of these chemical scaffolds in generating biologically active molecules (Landage et al., 2019).
Wirkmechanismus
While the mechanism of action for this specific compound is not mentioned, similar pyrazole derivatives have shown potent antileishmanial and antimalarial activities . A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of one of the compounds .
Eigenschaften
IUPAC Name |
(1-methylpyrazol-3-yl)-[4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O2S/c1-23-5-4-13(22-23)15(26)24-6-8-25(9-7-24)16-21-12-3-2-11(10-14(12)28-16)27-17(18,19)20/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONCQKKWEHNRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

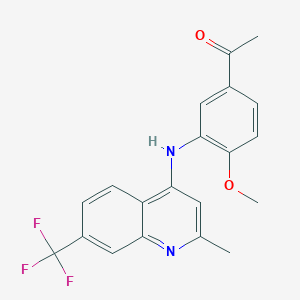
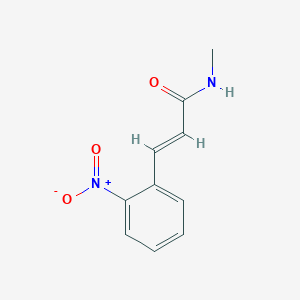
![2-(4-chlorophenoxy)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2748812.png)
![(4R,4aS,8aS)-4-(4-methoxyphenyl)octahydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B2748816.png)
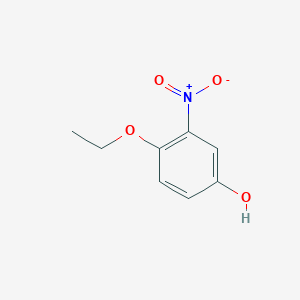
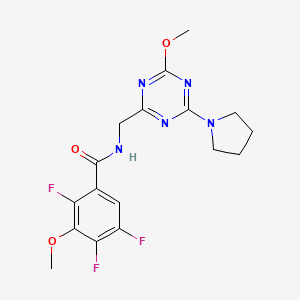
![4-Bromo-2-{[(2-chloro-6-methylphenyl)amino]methyl}phenol](/img/structure/B2748820.png)
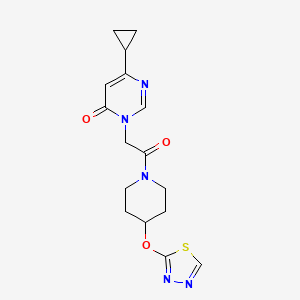
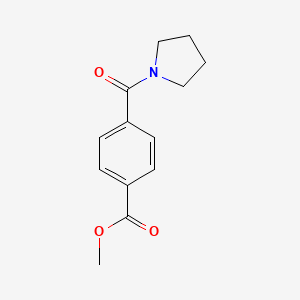
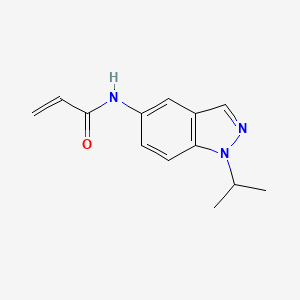

![Cyclopropyl[4-(pentyloxy)phenyl]methanone](/img/structure/B2748829.png)
![Diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate](/img/structure/B2748830.png)
